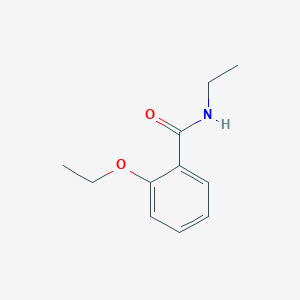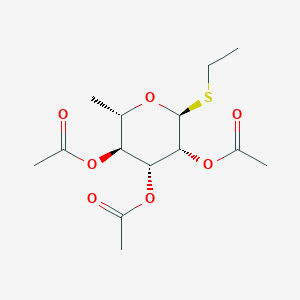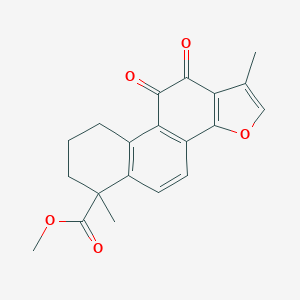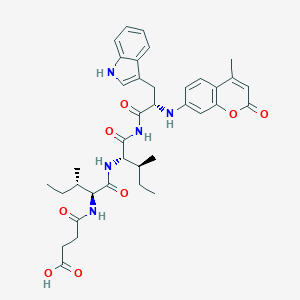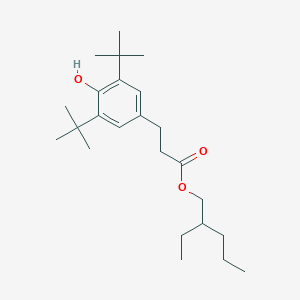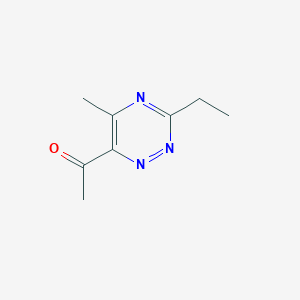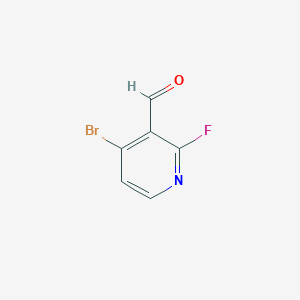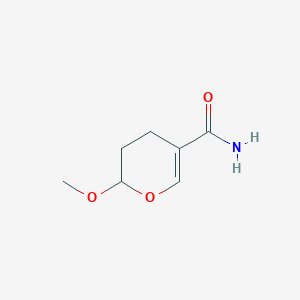
2-methoxy-3,4-dihydro-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3,4-dihydro-2H-pyran-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MDL-12330A and is a member of the pyran family of compounds. The chemical structure of MDL-12330A consists of a pyran ring with a carboxamide functional group and a methoxy group attached to it.
Mécanisme D'action
The exact mechanism of action of MDL-12330A is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. MDL-12330A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Effets Biochimiques Et Physiologiques
MDL-12330A has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MDL-12330A has also been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-12330A has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It also exhibits a wide range of pharmacological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to its use in lab experiments. MDL-12330A has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MDL-12330A. One potential area of study is its use as a potential treatment for cancer. Further studies are needed to determine the efficacy of MDL-12330A in different types of cancer and to identify its mechanism of action. Another potential area of study is its use as a neuroprotective agent. MDL-12330A has shown promise in animal models of Parkinson's disease and stroke, and further studies are needed to determine its potential for clinical use. Additionally, studies are needed to further elucidate the mechanism of action of MDL-12330A and to identify potential drug targets for this compound.
Méthodes De Synthèse
The synthesis of MDL-12330A involves the reaction of 2-methoxy-3,4-dihydro-2H-pyran-5-carboxylic acid with ammonia in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields MDL-12330A in high purity.
Applications De Recherche Scientifique
MDL-12330A has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. MDL-12330A has also been shown to possess antitumor activity and has been studied as a potential treatment for cancer.
Propriétés
Numéro CAS |
129415-79-8 |
|---|---|
Nom du produit |
2-methoxy-3,4-dihydro-2H-pyran-5-carboxamide |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-methoxy-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-10-6-3-2-5(4-11-6)7(8)9/h4,6H,2-3H2,1H3,(H2,8,9) |
Clé InChI |
RUOKNUFTIVJGSJ-UHFFFAOYSA-N |
SMILES |
COC1CCC(=CO1)C(=O)N |
SMILES canonique |
COC1CCC(=CO1)C(=O)N |
Synonymes |
2H-Pyran-5-carboxamide,3,4-dihydro-2-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



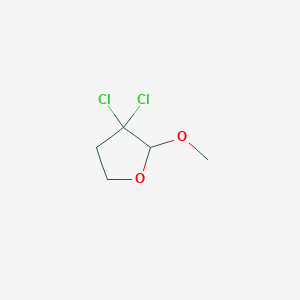
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
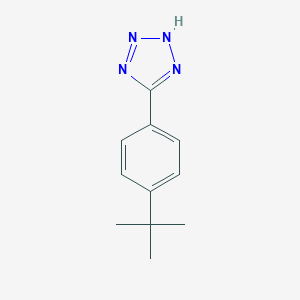
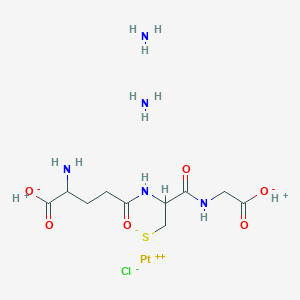
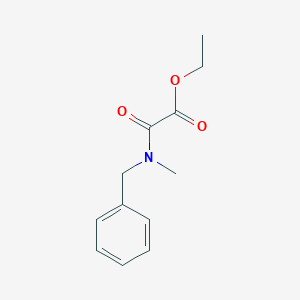
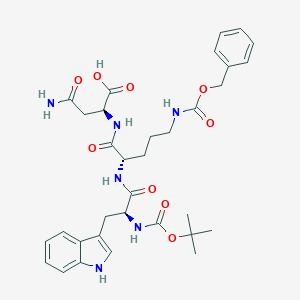
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
